molecular formula C17H13NO5 B2520522 (Z)-6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one CAS No. 672317-63-4

(Z)-6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one

Cat. No. B2520522
CAS RN: 672317-63-4
M. Wt: 311.293
InChI Key: LJUMNPXTVCAHJZ-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one, also known as ENB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENB is a benzofuran derivative that contains a nitro group and an ethoxy group, and its molecular formula is C20H15NO5.

Scientific Research Applications

Antimicrobial Agents

Benzofuran and its derivatives, including compounds like (Z)-6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one, have been extensively studied for their antimicrobial properties. These compounds are recognized for their broad spectrum of biological and pharmacological applications, making them significant in the development of new therapeutic agents. Benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin have found applications in treating skin diseases like cancer and psoriasis. Their unique structural features and wide array of biological activities render them a privileged structure in drug discovery, particularly in designing efficient antimicrobial agents active toward different clinically approved targets (Hiremathad et al., 2015).

Pharmacological Activities

Beyond antimicrobial applications, benzofuran derivatives exhibit a range of pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The vast potential applications of these compounds in various aspects of pharmaceutical research have attracted global attention. Notably, specific benzofuran compounds have shown promising anti-hepatitis C virus activity and anticancer properties. Innovative methods for constructing benzofuran rings have facilitated the synthesis of complex derivatives, highlighting the significance of benzofuran scaffolds in natural drug lead compound development (Miao et al., 2019).

Antioxidant Capacity

The antioxidant capacity of benzofuran derivatives is another crucial area of research, providing valuable insights into their potential therapeutic applications. Analytical methods such as the ABTS/PP decolorization assay have been used to determine the antioxidant activity of these compounds, elucidating their reaction pathways and contributing to the understanding of their mechanisms of action. Such studies are vital for clarifying the operating mechanisms and kinetics of processes involving antioxidants, thereby supporting the development of benzofuran derivatives as effective antioxidants (Ilyasov et al., 2020).

properties

IUPAC Name

(2Z)-6-ethoxy-2-[(3-nitrophenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-2-22-13-6-7-14-15(10-13)23-16(17(14)19)9-11-4-3-5-12(8-11)18(20)21/h3-10H,2H2,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUMNPXTVCAHJZ-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-ethoxy-2-(3-nitrobenzylidene)benzofuran-3(2H)-one

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